An In-depth Technical Guide to the Chemical Structure and Properties of Xanthohumol C
An In-depth Technical Guide to the Chemical Structure and Properties of Xanthohumol C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthohumol C is a prenylated chalcone found in the hop plant (Humulus lupulus). As a minor constituent compared to its well-studied isomer Xanthohumol, Xanthohumol C has garnered increasing interest for its distinct and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and the known biological activities of Xanthohumol C, with a comparative context to Xanthohumol where relevant. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Identification
Xanthohumol C is structurally distinct from Xanthohumol, featuring a chromene ring formed by the cyclization of the prenyl group.
Table 1: Chemical Identification of Xanthohumol C
| Identifier | Value |
| IUPAC Name | (E)-1-(5-hydroxy-7-methoxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one[1] |
| CAS Number | 189299-05-6[1] |
| Molecular Formula | C₂₁H₂₀O₅[1][2] |
| Molecular Weight | 352.4 g/mol [1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of Xanthohumol C are limited in the literature. The following table summarizes the available information, with data for the more extensively studied Xanthohumol provided for comparison.
Table 2: Physicochemical Properties of Xanthohumol C and Xanthohumol
| Property | Xanthohumol C | Xanthohumol |
| Melting Point | Not reported | 157-159 °C[3] |
| Boiling Point | Not reported | 576.5 ± 50.0 °C (Predicted)[4] |
| Solubility | Soluble in DMSO and ethanol.[5] | Soluble in ethanol (10 mg/mL), DMSO, and dimethyl formamide.[4][6] |
| pKa (Predicted) | Not reported | 7.59 ± 0.45[4] |
Spectroscopic Data
Table 3: Spectroscopic Data of Xanthohumol C and Xanthohumol
| Spectroscopic Technique | Xanthohumol C | Xanthohumol |
| ¹H NMR | Data not available in detail. A study mentions ¹H NMR analysis for identification.[7] | (DMSO-d₆): δ 1.61 (3H, s, H-5″), 1.70 (3H, s, H-4″), 3.13 (2H, d, H-1″), 3.87 (3H, s, C6′O-CH₃), 5.14 (1H, m, H-2″), 6.08 (1H, s, H-5′), 6.84 (1H, m, H-3 and H-5), 7.58 (1H, m, H-2 and H-6), 7.67 (1H, d, J = 15.6 Hz, H-β), 7.77 (1H, d, H-α), and 14.69 (C2′-OH).[5][8] |
| ¹³C NMR | A database entry indicates the availability of a ¹³C NMR spectrum, but the data is not provided.[9] | (DMSO-d₆): δ 17.7 (C-4″), 21.1 (C-1″), 25.5 (C-5″), 55.8 (C6′O-CH₃), 91.0 (C-5′), 104.6 (C-1′), 107.4 (C-3′), 116.0 (C-3 and C-5), 123.1 (C-2″), 123.8 (C-α), 126.1 (C-1), 130.0 (C-3″), 130.5 (C-2 and C-6), 142.6 (C-β), 160.0 (C-4), 160.6 (C-6′), 162.4 (C-4′), 164.7 (C-2′), and 191.7 (C=O).[5][8] |
| IR (Infrared) | Data not available. | C=O stretching at 1619 cm⁻¹, –OH group bending at 1340–1291 cm⁻¹, C-O group vibrations at 1230, 1141, 1103, and 1058 cm⁻¹.[10] |
| UV-Vis | Data not available. | λₘₐₓ at 370 nm.[11] |
| Mass Spectrometry | Data not available in detail. A study mentions LC-MS and LC-MS/MS for identification.[7] | ESI-MS/MS of [M+H]⁺ at m/z 355 shows fragment ions.[12] |
Biological Activities and Signaling Pathways
Xanthohumol C has demonstrated significant biological activities, particularly in the context of cancer research. It exhibits antiproliferative, cytotoxic, neuroprotective, and anti-oxidative properties.
Antiproliferative and Cytotoxic Activity
Xanthohumol C has been shown to inhibit the growth of various human cancer cell lines.
Table 4: In Vitro Antiproliferative and Cytotoxic Activity of Xanthohumol C
| Cell Line | Cancer Type | Assay | Endpoint | Result |
| MCF-7 | Breast Cancer | SRB | IC₅₀ (2 days) | 15.7 µM[5] |
| MCF-7 | Breast Cancer | SRB | IC₅₀ (4 days) | 6.87 µM[5] |
| HT-29 | Colon Cancer | SRB | IC₅₀ | Higher than MCF-7[5] |
| A-2780 | Ovarian Cancer | SRB | IC₅₀ | Data not specified[5] |
| HeLa | Cervical Cancer | MTT | IC₅₀ (72 hrs) | 12.5 µM[13] |
Signaling Pathways
Proteomic analysis of MCF-7 breast cancer cells treated with Xanthohumol C revealed its involvement in specific signaling pathways, distinguishing its mechanism of action from that of Xanthohumol.
-
Endoplasmic Reticulum (ER) Stress: Xanthohumol C has been found to cause ER stress.[6] This is a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. Prolonged ER stress can lead to apoptosis, a mechanism often exploited in cancer therapy.
-
Cell-Cell Adhesion: Studies suggest that Xanthohumol C is involved in processes related to cell-cell adhesion.[6] This could have implications for its effects on tumor metastasis and invasion.
For comparison, Xanthohumol has been shown to modulate a broader range of signaling pathways, including:
-
AMPK Pathway: Xanthohumol activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][14]
-
Notch1 Signaling: It inhibits the Notch1 signaling pathway, which is crucial for cell proliferation and differentiation.
-
Nrf2/NF-κB/mTOR/AKT Pathway: Xanthohumol modulates this complex network of pathways involved in antioxidant defense, inflammation, and cell survival.[14]
-
Jak/STAT and Erk1/2 Signaling: It inhibits the Janus kinase/signal transducers and activators of transcription (Jak/STAT) and extracellular signal-regulated kinase 1 and 2 (Erk1/2) pathways, which are involved in T cell proliferation.[15][16]
Signaling pathways affected by Xanthohumol C.
Experimental Protocols
Detailed experimental protocols specifically for Xanthohumol C are scarce in the literature. However, based on the methodologies used for the closely related compound Xanthohumol and general cell biology techniques, the following outlines can be provided.
Antiproliferation/Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of Xanthohumol C (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
Fixation: Gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Workflow for the SRB cytotoxicity assay.
Western Blot for ER Stress Markers
This technique is used to detect specific proteins in a sample and can be used to assess the induction of ER stress by monitoring the expression of key marker proteins.
-
Cell Lysis: Treat cells with Xanthohumol C for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-eIF2α) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
Xanthohumol C is a promising bioactive compound with demonstrated antiproliferative and cytotoxic effects, operating through distinct signaling pathways involving ER stress and cell adhesion. While it is structurally related to the more abundant Xanthohumol, its unique chemical structure imparts different biological activities that warrant further investigation. This guide summarizes the current knowledge on Xanthohumol C, highlighting the need for more in-depth research to fully elucidate its physicochemical properties, spectroscopic characteristics, and mechanisms of action. Such studies will be crucial for unlocking its full potential in the development of novel therapeutics.
References
- 1. Total Synthesis of [13C]2-, [13C]3-, and [13C]5-Isotopomers of Xanthohumol, the Principal Prenylflavonoid From Hops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hop derived flavonoid xanthohumol inhibits endothelial cell functions via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C-labelling of xanthohumol in hop cones (Humulus lupulus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analyzing bioactive effects of the minor hop compound xanthohumol C on human breast cancer cells using quantitative proteomics | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Xanthohumol—A Miracle Molecule with Biological Activities: A Review of Biodegradable Polymeric Carriers and Naturally Derived Compounds for Its Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthohumol C | C21H20O5 | CID 10338075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Antioxidant Potential of Xanthohumol in Disease Prevention: Evidence from Human and Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer agent xanthohumol inhibits IL-2 induced signaling pathways involved in T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. augusta.elsevierpure.com [augusta.elsevierpure.com]
